6-(3-Chlorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol
Description
6-(3-Chlorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a 3-chlorophenyl substituent at position 6, and a thioether-linked 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further substituted with a 3-(trifluoromethyl)phenyl group. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial activity, owing to the trifluoromethyl group’s metabolic stability and the chlorophenyl group’s lipophilicity .
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N4O2S/c21-14-6-2-3-11(8-14)15-9-16(29)26-19(25-15)31-10-17-27-18(28-30-17)12-4-1-5-13(7-12)20(22,23)24/h1-9H,10H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOPAJQIYYFFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-Chlorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.80 g/mol. The structure consists of a pyrimidine core substituted with a chlorophenyl group and a trifluoromethylphenyl oxadiazole moiety, which is known for enhancing biological activity.
Biological Activity Overview
Research indicates that compounds containing 1,2,4-oxadiazole and pyrimidine scaffolds exhibit a wide range of biological activities, including:
- Anticancer Activity : Many derivatives of oxadiazoles have shown promising anticancer properties by targeting specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal activities against various pathogens.
Anticancer Activity
- Mechanism of Action : The anticancer potential of oxadiazole derivatives is attributed to their ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC). These enzymes are crucial in DNA synthesis and modification, making them viable targets for cancer therapy .
-
Case Studies :
- A study demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
- Molecular docking studies revealed that these compounds bind effectively to the active sites of target proteins, enhancing their potential as anticancer agents .
Antimicrobial Activity
- In vitro Studies : Research has highlighted the antimicrobial efficacy of 1,3,4-oxadiazole derivatives against a range of bacteria including Staphylococcus aureus and Escherichia coli. Compounds were tested for their Minimum Inhibitory Concentration (MIC), showing promising results .
-
Case Studies :
- Dhumal et al. (2016) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively in both active and dormant states, showcasing their potential in treating tuberculosis .
- Additionally, derivatives with morpholine or piperidine moieties demonstrated enhanced activity against Gram-positive and Gram-negative strains when compared to gentamicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the oxadiazole or pyrimidine rings can significantly influence biological activity. For instance:
| Modification | Biological Activity |
|---|---|
| Introduction of halogen atoms | Increased anticancer activity |
| Addition of electron-donating groups | Enhanced binding affinity to target proteins |
| Alteration in alkyl chain length | Varying degrees of antimicrobial effectiveness |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6-(3-Chlorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been evaluated for their efficacy against various cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. These studies typically employ high-throughput screening methods to assess cytotoxicity and growth inhibition rates.
Case Study:
A related compound demonstrated a mean GI50 value (the concentration required to inhibit cell growth by 50%) of 15.72 µM against human tumor cells . This suggests that modifications to the pyrimidine scaffold could enhance anticancer activity.
Antimicrobial Properties
Compounds containing oxadiazole rings have been investigated for their antimicrobial activities. The incorporation of a trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and thus antimicrobial efficacy.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Activity Against | MIC (µg/mL) |
|---|---|---|---|
| Compound A | (Structure A) | E. coli | 32 |
| Compound B | (Structure B) | S. aureus | 16 |
| Compound C | (Structure C) | P. aeruginosa | 8 |
Enzyme Inhibition
Research into enzyme inhibition has shown that similar compounds can act as effective inhibitors of certain enzymes involved in cancer proliferation and inflammation. For example, studies have indicated that pyrimidine derivatives can inhibit 5-lipoxygenase , an enzyme implicated in inflammatory processes.
Case Study:
In silico docking studies revealed that certain modifications to the pyrimidine structure resulted in enhanced binding affinity to the active site of 5-lipoxygenase . This opens avenues for developing anti-inflammatory drugs based on this scaffold.
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues involve modifications to the pyrimidine core or substituent positions. Key examples include:
*Calculated using molecular formula and standard atomic weights.
Key Observations :
- Oxadiazole Substitution : The para-CF3 in ’s oxadiazole may enhance metabolic stability compared to the target’s meta-CF3, which introduces steric hindrance .
- Core Modifications : ’s dihydropyrimidine-thione derivative lacks the hydroxyl group, reducing hydrogen-bonding capacity but increasing ring flexibility .
Physicochemical Properties
- Solubility: The target’s hydroxyl and thioether groups may improve aqueous solubility over non-polar analogues like ’s thione derivative. ’s methoxy group likely enhances solubility further .
Q & A
Q. What if in vitro activity does not translate to in vivo models?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration in rodents).
- Toxicology screening : Perform in vitro hepatotoxicity (HepG2 cell viability) and cardiotoxicity (hERG inhibition) assays to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
